(4-Bromo-1-isobutyl-1H-pyrazol-5-yl)methanol
Description
Properties
IUPAC Name |
[4-bromo-2-(2-methylpropyl)pyrazol-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN2O/c1-6(2)4-11-8(5-12)7(9)3-10-11/h3,6,12H,4-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJIATPFFWKLCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=C(C=N1)Br)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-1-isobutyl-1H-pyrazol-5-yl)methanol typically involves the bromination of 1-isobutyl-1H-pyrazole followed by the introduction of a methanol group. One common method involves the use of 4-bromo-1-methyl-3-pyrazole carboxylate as a starting material. This compound is dissolved in a solvent such as toluene, and the reaction mixture is stirred under nitrogen protection .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-1-isobutyl-1H-pyrazol-5-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while substitution of the bromine atom can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Pharmaceutical Development
The potential of (4-Bromo-1-isobutyl-1H-pyrazol-5-yl)methanol in drug development is significant due to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit notable biological activities, including:
- Antimicrobial Activity : Studies have shown that pyrazole derivatives can inhibit the growth of bacteria and fungi. For example, compounds structurally related to this compound have demonstrated effectiveness against various pathogens .
- Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects, making them candidates for treating inflammatory diseases .
- Anticancer Activity : Research into pyrazole compounds has indicated potential for inhibiting cancer cell proliferation. The unique structural features of this compound may enhance its efficacy against specific cancer types .
Biological Interaction Studies
Interaction studies focusing on this compound's binding affinity to biological macromolecules are crucial for understanding its pharmacodynamics and pharmacokinetics. These studies help elucidate how the compound interacts with enzymes and receptors, influencing its therapeutic potential.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against several bacterial strains. Results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting potential as an antibacterial agent .
Case Study 2: Anticancer Activity
In vitro studies assessed the anticancer effects of this compound on cervical cancer cells. The results demonstrated that this compound inhibited cell proliferation and induced apoptosis, highlighting its potential as a therapeutic agent in oncology .
Mechanism of Action
The mechanism of action of (4-Bromo-1-isobutyl-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with enzymes or receptors, modulating their activity. The presence of the bromine atom and the hydroxyl group allows for versatile interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Substituent Position: Bromine placement (positions 4 vs. 5) alters electronic and steric profiles. For example, (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol (10b) has a bromine at position 5, which may reduce steric hindrance compared to the target compound’s position 4 bromine .
- Aromatic vs.
Physicochemical Properties
Notes:
- Bromine at position 4 may increase molecular polarity slightly compared to position 5 derivatives.
Biological Activity
(4-Bromo-1-isobutyl-1H-pyrazol-5-yl)methanol is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound's structure, characterized by the presence of a bromine atom and an isobutyl group, suggests it may interact with various biological targets, influencing several biochemical pathways.
- Molecular Formula : C8H13BrN2O
- Molecular Weight : 219.10 g/mol
- Structural Features : The compound features a five-membered pyrazole ring with a hydroxymethyl group and a bromine substituent, which may enhance its reactivity and biological interactions.
Biological Activity Overview
Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:
Anticancer Activity
Studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines. For example:
- Compounds containing the 1H-pyrazole structure have demonstrated significant antiproliferative effects against lung, brain, colorectal, and breast cancer cells .
- The mechanism of action is believed to involve the modulation of cell signaling pathways that control proliferation and apoptosis.
Anti-inflammatory Properties
This compound has been implicated in anti-inflammatory activity:
- Research has identified similar pyrazole derivatives that inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammation .
- In vitro studies have reported IC50 values indicating effective inhibition of COX enzymes, suggesting potential therapeutic applications for inflammatory diseases.
Antimicrobial Effects
The compound's structure may also confer antimicrobial properties:
- Pyrazole derivatives have been studied for their ability to combat various bacterial strains and fungi. Specific derivatives have shown efficacy against pathogens such as Fusarium oxysporum .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can act as an inhibitor for enzymes involved in cancer progression and inflammation.
- Receptor Modulation : Its structural components allow for hydrogen bonding and hydrophobic interactions with receptors, potentially influencing their activity.
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| (4-Bromo-1-methyl-1H-pyrazol-5-yl)methanol | Methyl instead of isobutyl | Anticancer, anti-inflammatory |
| (4-Bromo-1-isobutyl-1H-pyrazol-3-yl)methanol | Bromine at different position | Potentially different pharmacodynamics |
The presence of the isobutyl group in this compound enhances its lipophilicity and may improve its pharmacokinetic profile compared to its analogs.
Case Studies
Several studies have focused on the synthesis and evaluation of pyrazole derivatives:
- Synthesis and Evaluation : A study synthesized multiple pyrazole derivatives and evaluated their anticancer properties against various cell lines. Compounds showed significant inhibition rates, indicating potential for further development as anticancer agents .
- In Vivo Studies : Another research project investigated the anti-inflammatory effects using animal models. Results indicated that specific pyrazole derivatives significantly reduced inflammation markers without causing adverse effects on vital organs .
Q & A
Q. What synthetic methodologies are employed to prepare (4-Bromo-1-isobutyl-1H-pyrazol-5-yl)methanol?
The synthesis typically involves multi-step routes:
- Cyclocondensation : Formation of the pyrazole core using α,β-unsaturated carbonyl compounds and hydrazine derivatives under acidic conditions.
- Bromination : Electrophilic bromination at the pyrazole C4 position using reagents like N-bromosuccinimide (NBS) in polar solvents (e.g., DMF or CCl₄).
- Functionalization : Introduction of the isobutyl group via alkylation (e.g., using isobutyl bromide) and subsequent reduction of ester or aldehyde intermediates to the methanol group (e.g., NaBH₄ or LiAlH₄) .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
Key characterization methods include:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., bromine-induced deshielding at C4) .
- X-ray Crystallography : SHELXL or similar software for single-crystal refinement to resolve bond angles, torsion angles, and halogen bonding interactions .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₈H₁₃BrN₂O) and isotopic patterns for bromine .
Q. What structural features influence the compound's reactivity and biological activity?
- Bromine Substituent : Enhances electrophilicity and stabilizes intermediates via inductive effects, critical for nucleophilic substitution reactions .
- Isobutyl Group : Increases lipophilicity, impacting membrane permeability in biological systems .
- Hydroxymethyl Group : Participates in hydrogen bonding, influencing solubility and interactions with biological targets (e.g., enzyme active sites) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Contradictions may arise from assay variability or impurity profiles. Recommended steps:
- Orthogonal Assays : Validate activity using multiple methods (e.g., enzyme inhibition + cellular viability assays).
- Purity Analysis : Employ HPLC-MS to rule out side products or degradation .
- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., replacing bromine with chlorine or varying alkyl groups) to isolate contributing structural features .
Q. What role does SHELX software play in crystallographic refinement for halogenated pyrazoles?
SHELXL is critical for:
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., kinase domains).
- DFT Calculations : Optimize geometry and calculate electrostatic potential surfaces to identify reactive sites .
- MD Simulations : Assess stability of ligand-receptor complexes over time (e.g., GROMACS) .
Q. What strategies optimize synthetic yield while minimizing side reactions?
- Temperature Control : Maintain low temperatures (<0°C) during bromination to avoid polybromination .
- Protecting Groups : Temporarily protect the hydroxymethyl group (e.g., silylation) during alkylation steps .
- Catalysis : Use Pd-based catalysts for regioselective coupling reactions in later-stage functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
